2-(4-Methylphenyl)-3-oxopropanenitrile
Description
2-(4-Methylphenyl)-3-oxopropanenitrile (CAS: 329716-52-1) is an α,β-unsaturated carbonyl nitrile compound characterized by a 4-methylphenyl substituent at the C2 position and a ketone group at the C3 position of the propanenitrile backbone . Its synthesis typically involves bromination of substituted acetophenones followed by cyanation reactions, as demonstrated in related compounds such as 3-(phenyl/4-methoxyphenyl)-3-oxopropanenitrile . The cyano group enhances hydrogen-bonding interactions, which can influence molecular recognition in biological systems or material science applications .
Properties
IUPAC Name |
2-(4-methylphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,7,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZTYNIDOHVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291040 | |
| Record name | α-Formyl-4-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63726-65-8 | |
| Record name | α-Formyl-4-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63726-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Formyl-4-methylbenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the product. Common solvents include ethanol and toluene, while catalysts such as piperidine may be used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 2-(4-Methylphenyl)-3-aminopropane.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-(4-Methylphenyl)-3-oxopropanenitrile exhibits significant anticancer properties. A study demonstrated its potential against various cancer cell lines, showcasing inhibitory effects that suggest it could be developed into a therapeutic agent. The compound's mechanism involves interaction with specific enzymes or receptors that are critical for cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the nitrile group enhances its ability to penetrate microbial membranes, potentially leading to effective inhibition of bacterial growth. This property positions it as a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Agrochemical Applications
Pesticide Development
In agrochemical research, this compound has been identified as a key structural motif in the design of novel pesticides. Its ability to interact with specific biological pathways in pests makes it valuable for crop protection strategies. The compound's lipophilicity aids in its absorption and effectiveness in agricultural settings.
Material Science Applications
Polymer Chemistry
The compound's unique chemical properties have led to its exploration in polymer chemistry. It can act as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research into its incorporation into polymer matrices has shown promising results in improving material performance.
Case Study: Anticancer Activity
A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines, including breast, lung, and colon cancers. The study utilized a single-dose assay protocol, revealing that the compound exhibited growth inhibition percentages ranging from 50% to 90% across different cell lines, indicating potent anticancer activity.
Case Study: Pesticide Efficacy
In agricultural trials, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, demonstrating its potential as an effective pesticide.
Data Summary Table
| Application Area | Activity Type | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer | Inhibition rates: 50%-90% across various cancer cell lines |
| Antimicrobial | Effective against multiple bacterial strains | |
| Agrochemicals | Pesticide | Significant pest population reduction |
| Material Science | Polymer Additive | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-oxopropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Rings
2-(4-Chlorophenyl)-3-oxobutanenitrile
- Molecular Formula: C${10}$H${8}$ClNO
- Molecular Weight : 193.63 g/mol
- Key Differences :
- Chlorine substituent (electron-withdrawing) vs. methyl group (electron-donating).
- Butanenitrile backbone (four-carbon chain) vs. propanenitrile (three-carbon chain).
3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile
- Molecular Formula: C${17}$H${15}$NO$_2$
- Molecular Weight : 265.31 g/mol
- Key Differences: Ethylphenoxy group introduces steric bulk and ether functionality.
- Impact : Enhanced lipophilicity (log P ≈ 3.73 inferred from similar compounds ) may improve blood-brain barrier penetration but reduce aqueous solubility.
Functional Group Modifications
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile
- Structure : Contains two nitrile groups and a methoxyphenyl substituent .
- Key Differences: Malononitrile (two adjacent nitriles) vs. single nitrile in the target compound.
- Impact : Increased hydrogen-bonding capacity and reactivity, as seen in its unintended synthesis during furan carbonitrile preparation .
2-({4-Nitrophenyl}hydrazono)-3-(4-methylphenyl)-3-oxopropanenitrile
Pharmacokinetic and Drug-Likeness Comparisons
- 2-(4-Methylphenyl) Indolizine :
- 4,4,7a-Trimethylhexahydro-1-benzofuran-2(3H)-one :
These values suggest that the methylphenyl group in the target compound likely contributes to favorable membrane permeability but may require formulation adjustments to address poor solubility.
Biological Activity
Overview
2-(4-Methylphenyl)-3-oxopropanenitrile, also known as a nitrile compound, has garnered attention in various fields due to its unique structural features and potential biological activities. This compound is characterized by a nitrile group attached to a propanenitrile backbone with a 4-methylphenyl substituent. Its chemical formula is and it has a CAS number of 63726-65-8.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.
- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties against certain pathogens.
Biological Activity Studies
Research has explored the biological activities of this compound through various experimental setups. Here are some findings:
- Antimicrobial Properties :
- Enzyme Interaction :
Data Table: Summary of Biological Activities
Case Study 1: Antifungal Activity
In a comparative study assessing various compounds for antifungal activity, this compound was tested against Candida albicans. The results indicated that while it showed some inhibitory effects, further modifications may enhance its potency.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of heat shock protein (HSP) 90 by this compound. The compound was shown to bind competitively to the ATP-binding site of HSP90, leading to reduced cell viability in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
